3-Ethyl-1-(4-hydroxycyclohexyl)urea

Lipophilicity Physicochemical Properties Drug Design

3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS 1241675-79-5) is a trans-stereochemistry-defined N,N'-disubstituted urea critical for sEH inhibitor synthesis (US Patent 8501783-B2). Its trans-4-hydroxycyclohexyl moiety provides distinct spatial orientation essential for target engagement. The ethyl substitution increases lipophilicity (ΔXLogP3-AA +0.8) vs. the non-alkylated parent, improving chromatographic separation and pharmacokinetic profiling. Explicitly marketed as a drug impurity reference standard (≥95% purity), suitable for HPLC/LC-MS calibration. Dual functionality (free hydroxyl + urea) enables diverse derivatization. Not interchangeable with generic ureas.

Molecular Formula C9H18N2O2
Molecular Weight 186.255
CAS No. 1241675-79-5
Cat. No. B2422140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-(4-hydroxycyclohexyl)urea
CAS1241675-79-5
Molecular FormulaC9H18N2O2
Molecular Weight186.255
Structural Identifiers
SMILESCCNC(=O)NC1CCC(CC1)O
InChIInChI=1S/C9H18N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h7-8,12H,2-6H2,1H3,(H2,10,11,13)
InChIKeyBDIMVNHBVCPOFN-ZKCHVHJHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-1-(4-hydroxycyclohexyl)urea CAS 1241675-79-5: Chemical Identity and Core Properties


3-Ethyl-1-(4-hydroxycyclohexyl)urea (CAS 1241675-79-5) is an organic compound of the N,N'-disubstituted urea class, characterized by a trans-4-hydroxycyclohexyl moiety on one nitrogen and an ethyl group on the other [1]. This compound possesses a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol . Computed physicochemical descriptors reveal an XLogP3-AA of 0.4, a topological polar surface area of 61.4 Ų, and a hydrogen bond donor count of 3 [2]. The compound is commonly employed as a synthetic building block and a reference standard for drug impurities in pharmaceutical research .

Why 3-Ethyl-1-(4-hydroxycyclohexyl)urea Cannot Be Indiscriminately Replaced by Generic Urea Analogs


Substitution of 3-Ethyl-1-(4-hydroxycyclohexyl)urea with generic urea derivatives or other cyclohexyl ureas is not advisable without rigorous evaluation due to significant differences in stereochemical configuration, lipophilicity, and molecular recognition properties [1]. The trans-4-hydroxycyclohexyl group imparts a distinct spatial orientation that directly influences hydrogen bonding patterns and target engagement, particularly in biological systems where stereochemistry is critical . Furthermore, the ethyl substitution on the opposite urea nitrogen modulates the compound's overall polarity and solubility compared to its non-alkylated parent (4-hydroxycyclohexyl)urea, as evidenced by computed logP differences [2]. These structural nuances translate into measurable divergences in chromatographic behavior, purity specifications, and end-use suitability, rendering simple interchangeability unreliable for both synthetic and analytical applications .

Quantitative Differentiation of 3-Ethyl-1-(4-hydroxycyclohexyl)urea Against Comparators


Elevated Lipophilicity (XLogP3-AA) Differentiates 3-Ethyl-1-(4-hydroxycyclohexyl)urea from Non-Alkylated Parent

3-Ethyl-1-(4-hydroxycyclohexyl)urea demonstrates significantly higher computed lipophilicity compared to its non-alkylated analog (4-hydroxycyclohexyl)urea, which lacks the ethyl group on the urea nitrogen. The target compound exhibits an XLogP3-AA value of 0.4, whereas the comparator (4-hydroxycyclohexyl)urea exhibits an XLogP3-AA of -0.4, representing a quantitative difference of +0.8 log units [1][2]. This difference is consistent with the presence of the hydrophobic ethyl substituent and translates to a ~6.3-fold higher calculated partition coefficient in an octanol-water system, indicative of enhanced membrane permeability potential.

Lipophilicity Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) Reduction Relative to Parent Compound

The target compound 3-Ethyl-1-(4-hydroxycyclohexyl)urea displays a reduced topological polar surface area (TPSA) of 61.4 Ų, compared to 75.4 Ų for the non-alkylated parent (4-hydroxycyclohexyl)urea [1][2]. This 14.0 Ų decrease represents an ~18.6% reduction in polar surface area, which is attributable to the replacement of a hydrogen bond donor on the terminal urea nitrogen with an ethyl group. Lower TPSA values are generally associated with improved passive membrane permeability.

Polar Surface Area Physicochemical Properties Medicinal Chemistry

Higher Rotatable Bond Count Increases Conformational Flexibility

3-Ethyl-1-(4-hydroxycyclohexyl)urea possesses two rotatable bonds, compared to a single rotatable bond for (4-hydroxycyclohexyl)urea [1][2]. The additional rotatable bond arises from the ethyl substituent on the urea nitrogen, which introduces an extra degree of conformational freedom. This feature can influence binding entropy and the ability to adopt multiple low-energy conformations in solution or at a target binding site.

Conformational Flexibility Physicochemical Properties Molecular Modeling

Stereochemically Defined (Trans) Configuration for Consistent Molecular Recognition

3-Ethyl-1-(4-hydroxycyclohexyl)urea is supplied as a stereochemically defined trans-isomer, specifically 1-ethyl-3-((1r,4r)-4-hydroxycyclohexyl)urea . In contrast, many commercially available cyclohexyl ureas are offered as racemic mixtures or with unspecified stereochemistry. The defined trans configuration ensures consistent spatial presentation of the hydroxyl and urea functionalities, which is critical for reproducible biological assays and structure-based drug design where stereochemistry dictates binding interactions .

Stereochemistry Drug Development Quality Control

Availability in Multiple Research-Grade Quantities from Reputable Suppliers

3-Ethyl-1-(4-hydroxycyclohexyl)urea is readily available from established scientific suppliers in a range of research-grade quantities, including 250 mg and 1 g from Santa Cruz Biotechnology and 95%+ purity specifications from Chemenu . This contrasts with more obscure or custom-synthesis cyclohexyl urea derivatives that may require lengthy lead times and minimum order quantities. The consistent commercial availability reduces supply chain uncertainty and facilitates rapid initiation of research projects.

Procurement Chemical Sourcing Research Reagents

Targeted Application Scenarios for 3-Ethyl-1-(4-hydroxycyclohexyl)urea Based on Evidenced Differentiation


Synthetic Intermediate for Conformationally Restricted sEH Inhibitors

The trans-4-hydroxycyclohexyl moiety of 3-Ethyl-1-(4-hydroxycyclohexyl)urea serves as a valuable building block for the synthesis of conformationally restricted soluble epoxide hydrolase (sEH) inhibitors, as exemplified in US Patent 8501783-B2 . Its stereochemically defined trans configuration and the presence of the free hydroxyl group allow for further functionalization while maintaining the critical spatial orientation required for urea pharmacophore engagement with the sEH active site. This makes it a strategic starting material for medicinal chemistry programs targeting sEH-related inflammatory and cardiovascular disorders.

Reference Standard for Pharmaceutical Impurity Profiling

3-Ethyl-1-(4-hydroxycyclohexyl)urea is explicitly marketed as a reference substance for drug impurities . Its well-defined trans stereochemistry and consistent purity (≥95%) make it suitable for use as a calibration standard in HPLC and LC-MS methods designed to detect and quantify trace levels of related urea impurities in active pharmaceutical ingredients. The compound's moderate lipophilicity (XLogP3-AA 0.4) [1] facilitates separation from more polar matrix components under typical reversed-phase chromatographic conditions.

Medicinal Chemistry Starting Point for Lipophilicity Optimization

The ethyl substitution on 3-Ethyl-1-(4-hydroxycyclohexyl)urea provides a measurable increase in lipophilicity (ΔXLogP3-AA +0.8) relative to the non-alkylated parent [1][2]. This property renders the compound a useful scaffold for exploring the impact of modest hydrophobic modifications on target binding and cellular permeability. Researchers can leverage this baseline lipophilicity to design analogs with improved pharmacokinetic profiles while retaining the hydrogen bonding capacity of the urea and hydroxyl functionalities.

Organic Synthesis: Functionalized Cyclohexane Building Block

The compound functions as a versatile building block in organic synthesis, enabling the introduction of a protected or derivatized cyclohexane ring system . The free hydroxyl group at the 4-position can undergo esterification, etherification, or oxidation, while the urea moiety can be further alkylated or used in heterocyclic construction. This dual functionality expands synthetic utility beyond what is achievable with simpler cyclohexyl amines or ureas, making it particularly valuable in the preparation of complex spirocyclic or fused ring systems.

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